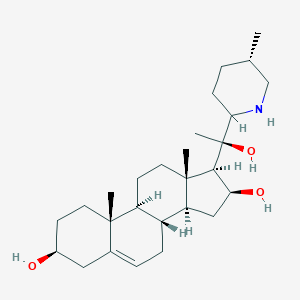
22,26-Epiminocholest-5-ene-3,16,20-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vertaline B is a steroidal alkaloid isolated from the plant Veratrum taliense . It is a relatively new compound with a unique structure, which has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vertaline B involves several steps, starting from basic steroidal precursors.
Industrial Production Methods
Industrial production of Vertaline B is still in its nascent stages. The methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors are some of the techniques employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
Vertaline B undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Vertaline B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroidal alkaloid synthesis and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Vertaline B involves its interaction with specific molecular targets in the body. It binds to certain receptors and enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vertaline B is structurally similar to other steroidal alkaloids such as jervine and stenophylline B .
Uniqueness
What sets Vertaline B apart is its unique configuration and the specific functional groups attached to its steroidal backbone. These structural features contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
118985-28-7 |
|---|---|
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1R)-1-hydroxy-1-[(5S)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO3/c1-16-5-8-23(28-15-16)27(4,31)24-22(30)14-21-19-7-6-17-13-18(29)9-11-25(17,2)20(19)10-12-26(21,24)3/h6,16,18-24,28-31H,5,7-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23?,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
BMGBVZMEIAHUFA-CUAWSUMVSA-N |
SMILES |
CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |
Isomerische SMILES |
C[C@H]1CCC(NC1)[C@@](C)([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O |
Kanonische SMILES |
CC1CCC(NC1)C(C)(C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O |
Synonyme |
22,26-epiminocholest-5-ene-3,16,20-triol vertaline B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















